molecular formula C14H20NNaO11 B1532710 Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 149368-06-9

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1532710
CAS No.: 149368-06-9
M. Wt: 401.3 g/mol
InChI Key: RCSGFYXVBIMRPV-WYBHFVFNSA-M
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Description

This sodium salt is a complex carbohydrate derivative featuring a pyranose core substituted with acetamido, hydroxyl, and carboxylate groups. Its structure includes a tetrahydro-2H-pyran ring (pyranose) with stereochemical configurations (2R,3R,4S) and a glycosidic linkage to a hexan moiety (2R,3R,4R,5R) containing additional hydroxyl and ketone functionalities. The sodium carboxylate group at position 6 enhances its water solubility, making it suitable for biochemical applications.

Properties

IUPAC Name

sodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10+,11+,12+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSGFYXVBIMRPV-WYBHFVFNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant potential in biological systems. This article focuses on its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups including hydroxyls and an acetamido group. Its stereochemistry is crucial for its biological interactions. The presence of a pyran ring and various hydroxyl groups enhances its solubility and reactivity in biological environments.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Case Study:
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of cell viability in breast cancer cell lines (MCF7) compared to control groups. The mechanism was linked to the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS).

Research Findings:
A study conducted on LPS-stimulated RAW 264.7 macrophages revealed that sodium (2R,3R,4S)-2-(...) significantly decreased the expression of COX-2 and iNOS genes. This suggests its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

Experimental Data:
In a DPPH radical scavenging assay, sodium (2R,3R,4S)-2-(...) exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative damage in cells.

The biological activities of sodium (2R,3R,4S)-2-(...) can be attributed to several mechanisms:

  • Cell Signaling Modulation: The compound interacts with key signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition: It inhibits specific enzymes related to inflammation and tumor growth.
  • Gene Expression Regulation: The compound modulates the expression of genes associated with oxidative stress response and apoptosis.

Applications

Given its diverse biological activities, sodium (2R,3R,4S)-2-(...) holds promise for various applications:

  • Pharmaceutical Development: Potential for development as an anti-cancer or anti-inflammatory drug.
  • Diagnostic Tools: Its ability to bind proteoglycans may aid in imaging techniques for tumor detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications References
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate Pyranose core, sodium carboxylate, acetamido, hydroxyl, ketone, hexan linkage ~500 (estimated) Hypothesized glycobiology applications; high solubility due to carboxylate and hydroxyl groups
(2R,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy derivative Multiple acetoxy groups, acetamido, pyranose-pyranose linkage 676.62 Used in glycosylation studies; acetyl groups enhance stability and lipophilicity
Sodium (2S,3S,4S,5R,6S)-6-((6-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate Chloroindole substituent, sodium carboxylate, hydroxyl groups 365.70 Potential bioactivity (e.g., enzyme inhibition); chlorine may enhance binding affinity
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate Nitrophenoxy group, sodium carboxylate, hydroxyl groups 337.21 Chromogenic substrate for glycosidase assays; nitro group aids in spectroscopic detection
Fluorinated analogs (e.g., Compound 16 in ) Perfluorinated alkyl chains, triazole linkages, pyrimidine dione >1000 Designed for targeted drug delivery; fluorination improves metabolic stability

Key Observations

Substituent-Driven Solubility :

  • The sodium carboxylate group in the target compound and its analogs (e.g., ) enhances aqueous solubility, critical for in vitro assays. In contrast, acetylated derivatives (e.g., ) exhibit reduced solubility but improved membrane permeability.

The acetamido group in the target compound may mimic natural glycosylation patterns, as seen in glycoprotein synthesis .

Synthetic Complexity :

  • Fluorinated analogs () require multi-step synthesis due to perfluorinated chains and triazole linkages, whereas the target compound’s hydroxyl-rich structure may facilitate regioselective functionalization.

Stability Considerations :

  • Acetylated derivatives () show greater stability under acidic conditions compared to hydroxyl-rich compounds, which may undergo hydrolysis or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

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